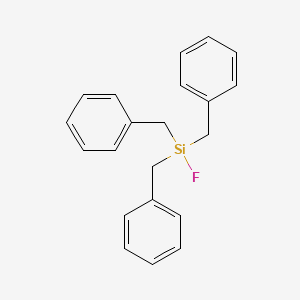
JOE phosphoramidite, 6-isomer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JOE phosphoramidite, 6-isomer, is a specialized reagent used in the synthesis of oligonucleotides. It is a fluorescein derivative containing two chlorine atoms and two methoxy groups. The compound is known for its bright green fluorescence, with absorption and emission maxima at 503 nm and 525 nm, respectively. This makes it a valuable tool in molecular biology and genomics for labeling and detecting oligonucleotides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of JOE phosphoramidite, 6-isomer, involves the attachment of the JOE dye (2,7-dimethoxy-4,5-dichloro-6-carboxyfluorescein) to oligonucleotides. The coupling process typically takes about 6 minutes. Deprotection is carried out under standard conditions using ammonium hydroxide, with the time depending on the oligonucleotide composition and nucleobase protecting groups. For instance, deprotection for 17 hours at 55°C removes all protecting groups from standard nucleobases. To avoid the formation of non-fluorescent side products, a solution of 30% ammonium hydroxide and 40% aqueous methylamine (1:1 v/v) can be used.
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures, including NMR and HPLC-MS analysis, to ensure high purity and consistency.
化学反応の分析
Types of Reactions
JOE phosphoramidite, 6-isomer, primarily undergoes substitution reactions during the synthesis of labeled oligonucleotides. The compound is introduced into oligonucleotides using phosphoramidite chemistry, which involves the formation of phosphite triester intermediates that are subsequently oxidized to stable phosphate triesters.
Common Reagents and Conditions
Common reagents used in the synthesis include ammonium hydroxide and aqueous methylamine for deprotection, and acetonitrile as a solvent. The reaction conditions are carefully controlled to prevent the formation of side products and ensure high coupling efficiency.
Major Products
The major products formed from these reactions are JOE-labeled oligonucleotides, which are used in various fluorescence-based assays and molecular biology applications.
科学的研究の応用
JOE phosphoramidite, 6-isomer, has a wide range of applications in scientific research:
Molecular Biology and Genomics: It is used for labeling oligonucleotides in quantitative PCR (qPCR), fragment analysis, and capillary electrophoresis systems.
Fluorescence-Based Assays: The compound is employed in the development of molecular beacons, probes, and other fluorescence-based assays and sensors.
Diagnostic Research: JOE-labeled oligonucleotides are used in diagnostic assays for detecting and quantifying specific DNA or RNA sequences.
作用機序
The mechanism of action of JOE phosphoramidite, 6-isomer, involves the site-specific attachment of the JOE dye to oligonucleotides. The dye’s fluorescence is efficiently quenched until a specific event triggers its release, resulting in a detectable signal . This property enables the creation of highly sensitive fluorescence-based assays and probes.
類似化合物との比較
Similar Compounds
FAM (6-carboxyfluorescein): Another fluorescein derivative used for oligonucleotide labeling.
TET (tetrachlorofluorescein): A fluorescein derivative with different spectral properties.
HEX (hexachlorofluorescein): Similar to JOE but with different absorption and emission maxima.
Uniqueness
JOE phosphoramidite, 6-isomer, is unique due to its spectral characteristics, which place it between FAM and TAMRA/ROX dyes. This makes it particularly useful for multiplex detection in DNA sequencing and other applications where multiple fluorescent labels are required.
特性
分子式 |
C48H60Cl2N3O12P |
|---|---|
分子量 |
972.9 g/mol |
IUPAC名 |
[4',5'-dichloro-6-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-2',7'-dimethoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C48H60Cl2N3O12P/c1-27(2)53(28(3)4)66(61-23-17-20-51)60-22-16-14-13-15-21-52-42(54)29-18-19-30-31(24-29)48(65-43(30)55)32-25-34(58-11)40(63-44(56)46(5,6)7)36(49)38(32)62-39-33(48)26-35(59-12)41(37(39)50)64-45(57)47(8,9)10/h18-19,24-28H,13-17,21-23H2,1-12H3,(H,52,54) |
InChIキー |
CKBMUCQWGUZAKQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)OC)OC(=O)C(C)(C)C)Cl)Cl)OC(=O)C(C)(C)C)OC)OCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


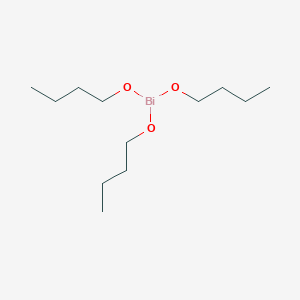

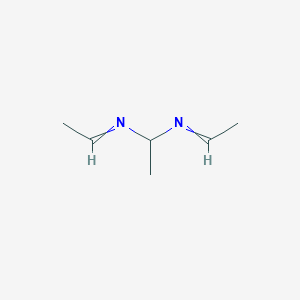
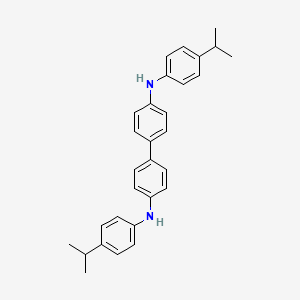
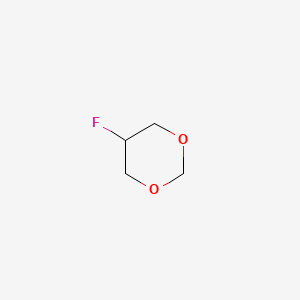
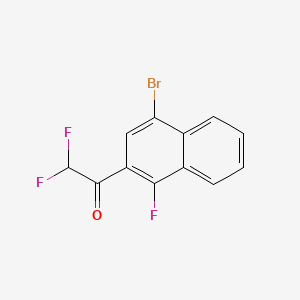
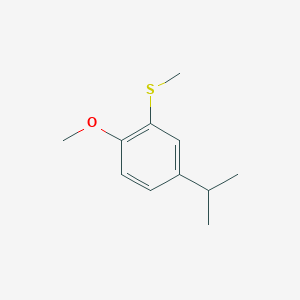
![Methyl 4-[2-(4-hydroxyphenyl)bicyclo[2.2.1]heptan-2-yl]benzoate](/img/structure/B14757681.png)
![[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-[(6S)-6-methyl-1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone](/img/structure/B14757687.png)
![2-[4-(Bromomethyl)-3-fluorophenyl]-5-(difluoromethyl)-1,3,4-oxadiazole](/img/structure/B14757690.png)
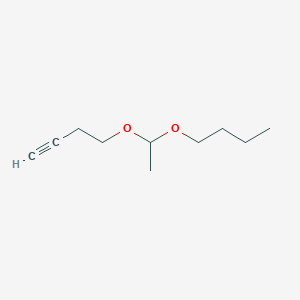
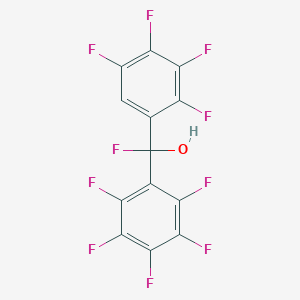
![[2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol](/img/structure/B14757716.png)
